Solimastat

Catalog No.
S543560
CAS No.
226072-63-5
M.F
C20H32N4O5
M. Wt
408.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Solimastat

CAS Number

226072-63-5

Product Name

Solimastat

IUPAC Name

(2R,3S)-N-[(2S)-3,3-dimethyl-1-oxo-1-(pyridin-2-ylamino)butan-2-yl]-N'-hydroxy-3-methoxy-2-(2-methylpropyl)butanediamide

Molecular Formula

C20H32N4O5

Molecular Weight

408.5 g/mol

InChI

InChI=1S/C20H32N4O5/c1-12(2)11-13(15(29-6)18(26)24-28)17(25)23-16(20(3,4)5)19(27)22-14-9-7-8-10-21-14/h7-10,12-13,15-16,28H,11H2,1-6H3,(H,23,25)(H,24,26)(H,21,22,27)/t13-,15+,16-/m1/s1

InChI Key

WORSVFBVUCBRIP-VNQPRFMTSA-N

SMILES

CC(C)CC(C(C(=O)NO)OC)C(=O)NC(C(=O)NC1=CC=CC=N1)C(C)(C)C

Solubility

Soluble in DMSO

Synonyms

BB 3644, BB-3644, BB3644

Canonical SMILES

CC(C)CC(C(C(=O)NO)OC)C(=O)NC(C(=O)NC1=CC=CC=N1)C(C)(C)C

Isomeric SMILES

CC(C)C[C@H]([C@@H](C(=O)NO)OC)C(=O)N[C@H](C(=O)NC1=CC=CC=N1)C(C)(C)C

Description

The exact mass of the compound Solimastat is 408.2373 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Solimastat is a synthetic compound that belongs to a class of inhibitors known as matrix metalloproteinase inhibitors. It is primarily designed to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix components. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its ability to modulate tumor progression and metastasis by interfering with the tumor microenvironment.

Solimastat functions as an inhibitor through the chelation of zinc ions in the active site of matrix metalloproteinases. The binding of Solimastat to the enzyme alters its conformation, thereby preventing substrate access and inhibiting enzymatic activity. This reaction mechanism is crucial for its efficacy in cancer treatment, as it reduces the degradation of the extracellular matrix that facilitates tumor invasion and metastasis.

Solimastat exhibits significant biological activity against various types of cancer by inhibiting matrix metalloproteinases, particularly matrix metalloproteinase-2 and matrix metalloproteinase-9. These enzymes play essential roles in tumor invasion, angiogenesis, and metastasis. Preclinical studies have demonstrated that Solimastat can effectively reduce tumor growth and metastatic spread in animal models, suggesting its potential as a therapeutic agent in cancer treatment .

The synthesis of Solimastat typically involves multi-step organic reactions that include the formation of key functional groups necessary for its inhibitory activity. Common methods include:

  • Hydroxamate Formation: This involves the reaction of carboxylic acids with hydroxylamine to form hydroxamates, which are crucial for zinc binding.
  • Coupling Reactions: Various coupling reactions are employed to construct the core structure of Solimastat, ensuring that all functional groups are correctly positioned for optimal biological activity.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

These synthetic pathways are critical for producing Solimastat with consistent quality for research and potential therapeutic use .

Solimastat has shown promise in various applications:

  • Cancer Therapy: Its primary application is in oncology, where it is used as a therapeutic agent to inhibit tumor progression and metastasis.
  • Wound Healing: Due to its ability to modulate extracellular matrix remodeling, there is potential for Solimastat in enhancing wound healing processes.
  • Fibrosis Treatment: The compound may also be applicable in treating fibrotic diseases where matrix metalloproteinase activity contributes to tissue remodeling .

Studies involving Solimastat have focused on its interactions with various matrix metalloproteinases. Molecular dynamics simulations and binding affinity assessments have been conducted to understand how Solimastat interacts with specific enzymes like matrix metalloproteinase-2 and matrix metalloproteinase-9. These studies reveal that Solimastat's unique structural features allow it to fit snugly into the active sites of these enzymes, enhancing its inhibitory effectiveness compared to other inhibitors .

Solimastat shares structural similarities with several other matrix metalloproteinase inhibitors. Below are some comparable compounds along with their unique characteristics:

Compound NameStructure TypeUnique Features
MarimastatHydroxamate-basedFirst generation MMP inhibitor; broad-spectrum activity.
BatimastatHydroxamate-basedSelectively inhibits MMP-2 and MMP-9; clinical trials conducted.
IlomastatHydroxamate-basedDesigned for specificity towards MMP-1; lower toxicity profile.
TanomastatHydroxamate-basedFocused on inhibiting MMPs involved in angiogenesis.
PrinomastatHydroxamate-basedDeveloped for anti-cancer properties; effective in preclinical models.

Uniqueness of Solimastat

Solimastat is distinguished by its specific design targeting both the catalytic and S1' sites of matrix metalloproteinases, which enhances its selectivity and efficacy compared to other inhibitors. Its ability to bind tightly to the zinc ion within the active site allows it to effectively inhibit enzyme activity while minimizing off-target effects .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

408.23727013 g/mol

Monoisotopic Mass

408.23727013 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

414MEG73VU

Wikipedia

Solimastat

Dates

Modify: 2023-07-15

Explore Compound Types